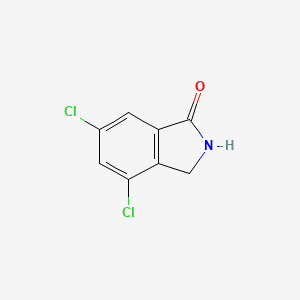

4,6-Dicloroisoindolin-1-ona

Descripción general

Descripción

4,6-Dichloroisoindolin-1-one is a useful research compound. Its molecular formula is C8H5Cl2NO and its molecular weight is 202.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4,6-Dichloroisoindolin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloroisoindolin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Materiales Fotocrómicos

Por último, la 4,6-Dicloroisoindolin-1-ona encuentra aplicación en la creación de materiales fotocrómicos. Estos materiales cambian de color al exponerse a la luz, lo que es útil en el desarrollo de gafas de sol que se adaptan a las diferentes condiciones de luz, ventanas inteligentes que controlan la cantidad de luz y calor que pasan a través de ellas, y en la impresión de seguridad para evitar la falsificación.

Cada una de estas aplicaciones demuestra la versatilidad e importancia de This compound en la investigación científica y las aplicaciones industriales. Sus diversos patrones de reactividad y la capacidad de formar diversos derivados lo convierten en un compuesto valioso en múltiples campos de estudio y desarrollo .

Mecanismo De Acción

Target of Action

The primary target of 4,6-Dichloroisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs .

Mode of Action

4,6-Dichloroisoindolin-1-one interacts with CDK7 through conventional hydrogen bonding interactions with active amino acid residues of CDK7 . This interaction results in high binding affinity, which is crucial for the compound’s inhibitory action .

Biochemical Pathways

The inhibition of CDK7 by 4,6-Dichloroisoindolin-1-one affects the cell cycle regulation pathway . This disruption can lead to the halt of cell proliferation, which is a desirable effect in the treatment of cancer .

Pharmacokinetics

The compound has been shown to exhibithigh values of global softness and low values of global hardness and chemical potential . These properties suggest that the compound is a chemically reactive soft molecule, which could influence its bioavailability .

Result of Action

The inhibition of CDK7 by 4,6-Dichloroisoindolin-1-one leads to a disruption in cell cycle regulation, resulting in the halt of cell proliferation . This makes the compound a potential candidate for anti-cancer action .

Análisis Bioquímico

Biochemical Properties

4,6-Dichloroisoindolin-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of Cyclin-dependent kinase 7 (CDK7), which is crucial in regulating the cell cycle . The interaction between 4,6-Dichloroisoindolin-1-one and CDK7 involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting cell cycle progression.

Cellular Effects

The effects of 4,6-Dichloroisoindolin-1-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of CDK7 by 4,6-Dichloroisoindolin-1-one can lead to altered cell cycle dynamics, affecting cell proliferation and survival . Additionally, it may impact gene expression by modulating transcriptional activity, thereby influencing various cellular functions.

Molecular Mechanism

At the molecular level, 4,6-Dichloroisoindolin-1-one exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK7, leading to enzyme inhibition. This inhibition disrupts the phosphorylation of target proteins involved in cell cycle regulation, ultimately affecting cell proliferation . Furthermore, 4,6-Dichloroisoindolin-1-one may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,6-Dichloroisoindolin-1-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4,6-Dichloroisoindolin-1-one remains stable under specific storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of 4,6-Dichloroisoindolin-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by inhibiting CDK7 and modulating cell cycle progression. At higher doses, it may cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, indicating that the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

4,6-Dichloroisoindolin-1-one is involved in specific metabolic pathways within cells. It interacts with enzymes and cofactors that facilitate its metabolism and clearance. The compound may affect metabolic flux and metabolite levels by modulating enzyme activity and altering metabolic pathways . Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 4,6-Dichloroisoindolin-1-one within cells and tissues are essential for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and localization. Additionally, its distribution within different cellular compartments can influence its efficacy and function . Studies have shown that 4,6-Dichloroisoindolin-1-one can accumulate in specific tissues, affecting its overall bioavailability.

Subcellular Localization

The subcellular localization of 4,6-Dichloroisoindolin-1-one plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the nucleus, cytoplasm, or other cellular structures can influence its interactions with biomolecules and its overall biological effects . Understanding the subcellular distribution of 4,6-Dichloroisoindolin-1-one is essential for elucidating its mechanism of action.

Propiedades

IUPAC Name |

4,6-dichloro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-4-1-5-6(7(10)2-4)3-11-8(5)12/h1-2H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNMVGPIDSWXTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2Cl)Cl)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611115 | |

| Record name | 4,6-Dichloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74572-30-8 | |

| Record name | 4,6-Dichloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74572-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1321217.png)

![7-Fluoro-[1,8]naphthyridin-2-ol](/img/structure/B1321230.png)

![4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321240.png)

![2-Bromo-5-chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridine](/img/structure/B1321247.png)